![molecular formula C19H22ClN B15062330 N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride CAS No. 213182-98-0](/img/structure/B15062330.png)
N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2,6-diisopropylphenyl)benzimidoyl chloride is an organic compound that belongs to the class of benzimidoyl chlorides. This compound is characterized by the presence of a benzimidoyl group attached to a 2,6-diisopropylphenyl ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,6-diisopropylphenyl)benzimidoyl chloride typically involves the reaction of 2,6-diisopropylaniline with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the benzimidoyl chloride. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
In industrial settings, the production of (E)-N-(2,6-diisopropylphenyl)benzimidoyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is monitored using in-line analytical techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,6-diisopropylphenyl)benzimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzimidoyl oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of benzimidoyl amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are substituted benzimidoyl derivatives.
Oxidation Reactions: The major products are benzimidoyl oxides.
Reduction Reactions: The major products are benzimidoyl amines.
Scientific Research Applications
(E)-N-(2,6-diisopropylphenyl)benzimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(2,6-diisopropylphenyl)benzimidoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The pathways involved include covalent bonding with amino acid residues and disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,2-Bis(2,6-diisopropylphenyl)iminoacenaphthene
- 1,3-Bis(2,6-diisopropylphenyl)imidazolidinium chloride
Uniqueness
(E)-N-(2,6-diisopropylphenyl)benzimidoyl chloride is unique due to its specific structural features and reactivity. Compared to similar compounds, it has a distinct benzimidoyl chloride group that imparts unique chemical properties, making it suitable for specific applications in organic synthesis and research .
Properties
CAS No. |
213182-98-0 |
|---|---|
Molecular Formula |
C19H22ClN |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]benzenecarboximidoyl chloride |
InChI |
InChI=1S/C19H22ClN/c1-13(2)16-11-8-12-17(14(3)4)18(16)21-19(20)15-9-6-5-7-10-15/h5-14H,1-4H3 |
InChI Key |
FQRZDSKPENEPJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


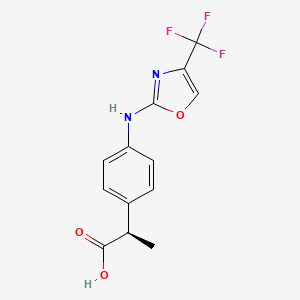
![L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methylene]-(9CI)](/img/structure/B15062253.png)
![1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B15062260.png)
![2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene](/img/structure/B15062268.png)

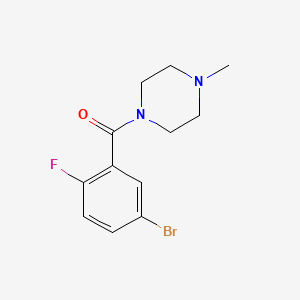


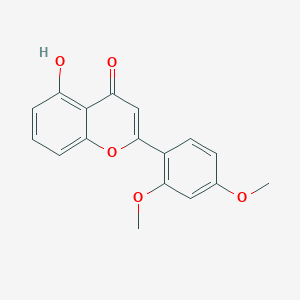
![methyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B15062313.png)
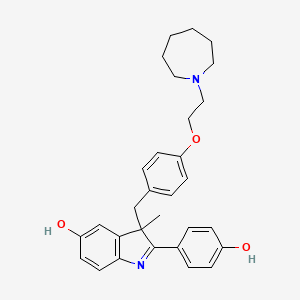
![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)pyridine](/img/structure/B15062320.png)
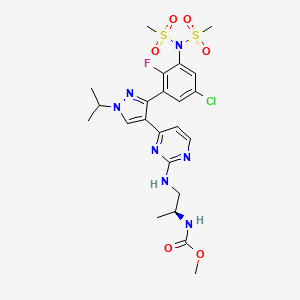
![[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15062337.png)
